molecular formula C17H25N5O3 B3015894 8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-81-3

8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3015894
M. Wt: 347.419
InChI Key: IJSQGHCMALJPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.419. The purity is usually 95%.
BenchChem offers high-quality 8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, demonstrates the chemical versatility of purine derivatives. These compounds were synthesized through a novel chemical pathway and tested against viral infections, showing moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).

Mesoionic Purinone Analogs

Mesoionic purinone analogs represent another research area, focusing on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These studies explore the tautomeric forms and hydrolytic ring-opening reactions, contributing to the understanding of purine analog chemistry and potential biological activity (Coburn & Taylor, 1982).

Potential Antidepressant Agents

Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified compounds with promising pharmacological profiles. Preliminary studies indicate potential antidepressant and anxiolytic effects, highlighting the therapeutic possibilities of purine derivatives in treating mood disorders (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonists

Imidazo[2,1-f]purinones have been studied for their potential as A3 adenosine receptor antagonists, with modifications at various positions to improve potency and hydrophilicity. These studies contribute to the development of selective receptor antagonists for therapeutic applications (Baraldi et al., 2008).

properties

IUPAC Name

6-butan-2-yl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-6-10(2)21-11(3)12(4)22-13-14(18-16(21)22)19(5)17(25)20(15(13)24)8-7-9-23/h10,23H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQGHCMALJPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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